molecular formula C10H13Cl2NO B7932213 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol

Cat. No.: B7932213
M. Wt: 234.12 g/mol
InChI Key: ZVBAJKQACDQQEJ-UHFFFAOYSA-N
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Description

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, a methyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is generally carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzophenone.

    Reduction: Formation of 2,5-dichlorobenzylamine or 2,5-dichlorobenzyl alcohol.

    Substitution: Formation of 2,5-dichlorobenzyl ethers or thioethers.

Scientific Research Applications

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of chlorine atoms.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol involves its interaction with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. The presence of chlorine atoms enhances its ability to penetrate and disrupt microbial cells. Additionally, the aminoethanol moiety can interact with proteins and enzymes, inhibiting their function and contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the aminoethanol moiety.

    2,5-Dichlorobenzyl chloride: Similar structure but with a chloride group instead of the aminoethanol moiety.

    2,5-Dichlorobenzylamine: Contains the dichlorobenzyl group and an amine group but lacks the ethanol component.

Uniqueness

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol is unique due to the combination of its dichlorobenzyl group and aminoethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both chlorine atoms and the aminoethanol group enhances its reactivity and potential as an antimicrobial agent.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-6-9(11)2-3-10(8)12/h2-3,6,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBAJKQACDQQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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